molecular formula C16H21NO4 B1431457 Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate CAS No. 1140972-32-2

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate

Cat. No. B1431457
M. Wt: 291.34 g/mol
InChI Key: HHLVBYDRFDRWTE-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate is a chemical compound with the CAS Number: 1140972-32-2 . It has a molecular weight of 291.35 and its IUPAC name is ethyl (1S,2R)-2-(((benzyloxy)carbonyl)amino)cyclopentane-1-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate is 1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19)/t13-,14+/m0/s1 . This code provides a detailed description of the molecule’s structure.

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

ethyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLVBYDRFDRWTE-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.